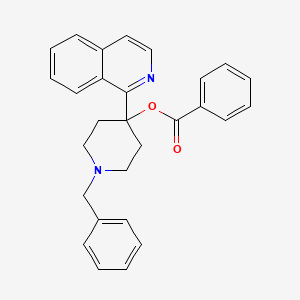
tert-Butyl 4-(4-bromobenzyl)-3-oxopiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-Butyl 4-(4-bromobenzyl)-3-oxopiperazine-1-carboxylate is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a piperazine ring substituted with a bromophenyl group and a tert-butyl ester group. It is often used in the synthesis of various pharmaceuticals and as a building block in organic chemistry.
準備方法
The synthesis of tert-Butyl 4-(4-bromobenzyl)-3-oxopiperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl chloride and piperazine.
Reaction Conditions: The 4-bromobenzyl chloride is reacted with piperazine in the presence of a base such as triethylamine to form the intermediate 4-[(4-bromophenyl)methyl]piperazine.
Esterification: The intermediate is then esterified with tert-butyl chloroformate in the presence of a base like sodium bicarbonate to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
tert-Butyl 4-(4-bromobenzyl)-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the carbonyl group to alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and hydrochloric acid or sodium hydroxide for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
tert-Butyl 4-(4-bromobenzyl)-3-oxopiperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, including anticancer and antimicrobial agents.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of tert-Butyl 4-(4-bromobenzyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can bind to active sites of enzymes or receptors, inhibiting their activity. The piperazine ring provides structural stability and enhances binding affinity. The compound may also interfere with cellular pathways by modulating signal transduction and gene expression.
類似化合物との比較
tert-Butyl 4-(4-bromobenzyl)-3-oxopiperazine-1-carboxylate can be compared with similar compounds such as:
4-[(4-Bromophenyl)sulfonyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester: This compound has a similar structure but contains a sulfonyl group instead of a carbonyl group, which may alter its reactivity and biological activity.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound features a thiazole ring and is known for its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
1301198-47-9 |
|---|---|
分子式 |
C16H21BrN2O3 |
分子量 |
369.25 g/mol |
IUPAC名 |
tert-butyl 4-[(4-bromophenyl)methyl]-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-9-8-18(14(20)11-19)10-12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3 |
InChIキー |
WNBCIOSNNQUWDE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC2=CC=C(C=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Methylidenebicyclo[2.2.2]oct-2-ene](/img/structure/B8326281.png)

![1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B8326295.png)



![Benzenamine, 3-[2-(dimethylamino)ethoxy]-4-(trifluoromethyl)-](/img/structure/B8326323.png)
![3-Carbomethoxy-4-[(chloroacetyl)amino]thiophene](/img/structure/B8326330.png)
